4-Nitrobenzoic acid
Overview
Description
4-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It appears as a pale yellow crystalline solid and is known for its role as a precursor in the synthesis of various other compounds, including 4-nitrobenzoyl chloride, which is used in the production of the anesthetic procaine and folic acid .
Mechanism of Action
Target of Action
4-Nitrobenzoic acid is a carboxylic acid derivative . It is primarily used as a precursor in the synthesis of other compounds, such as 4-nitrobenzoyl chloride, which is a precursor to the anesthetic procaine and folic acid . It is also a precursor to 4-aminobenzoic acid .
Mode of Action
It is known that it participates in the biosynthesis of the antibiotic aureothin . Infrared Fourier transform spectroscopic studies suggest that the molecules of this compound get adsorbed on the surfaces of fine silver powder as carboxylate .
Biochemical Pathways
This compound is involved in the biosynthesis of the antibiotic aureothin . It can also be reduced to 4-aminobenzoic acid , which is a key intermediate in the synthesis of many pharmaceuticals.
Result of Action
The primary result of the action of this compound is the production of other compounds through chemical reactions. For example, it can be used to produce 4-nitrobenzoyl chloride, a precursor to the anesthetic procaine and folic acid . It can also be reduced to 4-aminobenzoic acid , which is a key intermediate in the synthesis of many pharmaceuticals.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. Additionally, its stability may be influenced by factors such as light, heat, and moisture. Proper storage conditions, such as a dry, cool, and well-ventilated place, are recommended to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of antibiotics such as aureothin . It interacts with various enzymes and proteins, including 4-nitrobenzoate reductase, which catalyzes the reduction of this compound to 4-aminobenzoic acid . This interaction is crucial for the subsequent steps in the metabolic pathway that lead to the production of essential biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. For instance, it can be adsorbed on the surfaces of fine silver powder as carboxylate
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, but at higher doses, it can cause toxic effects, including the formation of methemoglobin and potential carcinogenicity . Studies have shown that doses of 60 mg/kg body weight and above can lead to an increased incidence of adenomas and carcinomas in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to 4-aminobenzoic acid through the action of 4-nitrobenzoate reductase . This conversion is a key step in the degradation pathway of this compound, which ultimately leads to the formation of protocatechuate . The compound also participates in the biosynthesis of antibiotics, highlighting its importance in microbial metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be absorbed through the skin, lungs, mucosa, and gastrointestinal tract . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which help to localize and accumulate it in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s activity and function, influencing various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoic acid can be synthesized through the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to the steric protection provided by the polymer backbone .
Industrial Production Methods: In industrial settings, this compound is commonly produced by the oxidation of 4-nitrotoluene with molecular oxygen. This process can yield the acid in high purity and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to form 4-aminobenzoic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be further oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted nitrobenzoic acids depending on the substituent introduced.
Oxidation: Further oxidized products depending on the reaction conditions.
Scientific Research Applications
4-Nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: It participates in the biosynthesis of antibiotics such as aureothin.
Medicine: It is a precursor to 4-aminobenzoic acid, which is used in the synthesis of the anesthetic procaine.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Benzoic acid
- Nitrobenzene
- Anthranilic acid
- 3,5-Dinitrobenzoic acid
- 3-Nitrobenzoic acid
- 2-Nitrobenzoic acid
Comparison: 4-Nitrobenzoic acid is unique due to its specific nitro group position, which influences its reactivity and applications. Compared to benzoic acid, the presence of the nitro group in this compound makes it more reactive in electrophilic substitution reactions. Nitrobenzene, on the other hand, lacks the carboxyl group, making its chemical behavior different from that of this compound .
Properties
IUPAC Name |
4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4, Array | |
Record name | P-NITROBENZOIC ACID | |
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Related CAS |
35363-49-6 (silver salt), 3847-57-2 (hydrochloride salt) | |
Record name | 4-Nitrobenzoic acid | |
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DSSTOX Substance ID |
DTXSID3020966 | |
Record name | 4-Nitrobenzoic acid | |
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Molecular Weight |
167.12 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrobenzoic acid appears as odorless pale yellow crystals. (NTP, 1992), Liquid; Pellets or Large Crystals, Yellowish-white solid; [Hawley] Yellow crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS. | |
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Boiling Point |
Sublimes (NTP, 1992) | |
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Flash Point |
396 °F (NTP, 1992), 202 °C, 201 °C c.c. | |
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Solubility |
less than 1 mg/mL at 79 °F (NTP, 1992), SOL IN ALCOHOL, HOT WATER, Insoluble in cold water, One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether., In water, 200 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.03 (poor) | |
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Density |
1.55 at 90 °F (NTP, 1992) - Denser than water; will sink, 1.5997, 1.61 g/cm³ | |
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Vapor Pressure |
0.00000253 [mmHg], Vapor pressure, Pa at 50 °C: 1 | |
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Color/Form |
Monoclinic leaf from water crystallization, Monoclinic leaflets, plates from benzene crystallization, Colorless crystals, Yellow-white crystals | |
CAS No. |
62-23-7 | |
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Melting Point |
468 °F (NTP, 1992), Sublimes, 242 °C | |
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Synthesis routes and methods I
Procedure details
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitrobenzoic acid?
A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. Key spectroscopic data includes:
- IR spectroscopy: Characteristic peaks for the carboxyl group (C=O stretching around 1700 cm-1) and nitro group (N=O stretching around 1500-1300 cm-1) are observed. [, , , ]
- NMR spectroscopy: 1H and 13C NMR spectra provide valuable information about the chemical environment of different protons and carbon atoms in the molecule. [, ]
Q2: How does the structure of this compound influence its solubility?
A2: The presence of both a polar carboxyl group and a relatively non-polar aromatic ring makes this compound moderately soluble in water. Its solubility is influenced by factors like temperature and the presence of salts. Increased solubility in water is observed with the addition of potassium fluoride, attributed to hydrogen bonding between the carboxyl group's proton and fluoride ions. [, ]
Q3: What polymorphs of this compound are known, and how can they be differentiated?
A3: this compound exhibits polymorphism, with at least three forms identified. Form I is the thermodynamically stable form at room temperature. These forms can be differentiated using techniques like powder X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). [, ]
Q4: What are the common starting materials and reaction conditions for synthesizing this compound?
A4: this compound can be synthesized through various routes, including:
- Oxidation of 4-nitrotoluene: This method often employs oxidizing agents like ozone or nitric acid, potentially in the presence of catalysts like cobalt bromide or N-hydroxyphthalimide. [, , , ]
- Recovery from waste streams: this compound can be recovered from waste generated during the synthesis of compounds like 4-nitroacetophenone. []
Q5: What role does this compound play in the synthesis of procaine?
A5: this compound is a key intermediate in the multi-step synthesis of procaine, a local anesthetic. It is first converted to 4-nitrobenzoyl chloride, which then undergoes esterification and subsequent reduction to yield procaine. []
Q6: Does this compound exhibit catalytic activity, and if so, in what types of reactions?
A6: While not a catalyst itself, this compound can act as a mediator in electrochemical reactions. For example, it has been incorporated into biocatalysts for enzymatic biofuel cells, enhancing the anodic reaction. []
Q7: How is computational chemistry employed to study this compound?
A7: Computational methods are used for various purposes, including:
- Crystal structure prediction: Predicting potential polymorphs of this compound and their relative stability. [, ]
- Molecular modeling: Investigating intermolecular interactions, such as hydrogen bonding and halogen bonding, in co-crystals containing this compound. [, , , ]
Q8: How do structural modifications of this compound affect its properties and potential applications?
A8: Structural modifications can significantly alter the compound's properties:
- Substitution at the 2-position: Introducing a chlorine atom at this position (2-chloro-4-nitrobenzoic acid) leads to compounds with reported antiviral and anti-cancer properties. [, ]
- Modification of the carboxyl group: Esterification or formation of salts can influence solubility, melting point, and other physicochemical properties. [, ]
Q9: Are there established SHE regulations specific to this compound?
A9: While specific regulations for this compound might vary depending on the region and intended application, general chemical safety guidelines and regulations apply. It's crucial to consult relevant safety data sheets and regulatory agencies for detailed information.
Q10: How is this compound metabolized in biological systems?
A10: Studies in marmosets demonstrated that this compound undergoes reduction to amino derivatives, primarily in the gut, with gut microflora significantly influencing this process. []
Q11: What is known about the environmental fate and degradation of this compound?
A11: Research indicates that certain fungal species, like Phanerochaete chrysosporium, can degrade this compound, with cytochrome P450 enzymes playing a role in its metabolic pathway. [, ] Further research is necessary to fully understand its environmental persistence and potential ecotoxicological effects.
Q12: What analytical techniques are commonly used to characterize and quantify this compound?
A12: Various techniques are employed, including:
- Spectroscopy: IR and NMR spectroscopy are used for structural elucidation. [, , , ]
- **Chromatography: ** HPLC is commonly used to assess purity and quantify this compound in mixtures. [, , ]
- Thermal Analysis: Techniques like DSC and TGA provide information about melting point, thermal stability, and potential phase transitions. [, ]
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